molecular formula C14H14N4O4 B3009245 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea CAS No. 1396760-60-3

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea

Cat. No. B3009245
CAS RN: 1396760-60-3
M. Wt: 302.29
InChI Key: BKCASVKCSRMVRX-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea, also known as BAY 43-9006, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It was first synthesized by Bayer AG and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis Techniques

  • Innovative methods for synthesizing dihydrouracils, which are important intermediates in the synthesis of compounds similar to 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea, have been developed. These methods utilize Biginelli hybrids to achieve moderate-to-high yields under mild conditions (Bukhari et al., 2022).
  • Research on the reactions of isocyanates with various amines has led to the formation of complex urea derivatives, showcasing the diversity of urea chemistry and its relevance to the synthesis of compounds like 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea (Peet, 1987).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-20-14-15-7-10(8-16-14)18-13(19)17-9-2-3-11-12(6-9)22-5-4-21-11/h2-3,6-8H,4-5H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCASVKCSRMVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea

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